

Spectroscopic Analysis of 4-Bromo-1-vinyl-1H-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-vinyl-1H-pyrazole

Cat. No.: B1282786

[Get Quote](#)

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Bromo-1-vinyl-1H-pyrazole** did not yield specific datasets within publicly accessible scientific literature and databases. The following guide is therefore based on established principles of spectroscopic analysis for heterocyclic compounds and provides predicted data based on the compound's structure, alongside generalized experimental protocols.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of **4-Bromo-1-vinyl-1H-pyrazole**. The document outlines standard experimental methodologies and presents expected spectroscopic data in a structured format.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-Bromo-1-vinyl-1H-pyrazole**. These values are estimations based on typical chemical shifts and fragmentation patterns for pyrazole and vinyl-substituted heterocyclic compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5 - 7.7	s	-	H-3
~7.6 - 7.8	s	-	H-5
~7.0 - 7.2	dd	~16, ~9	Vinyl CH
~5.6 - 5.8	d	~16	Vinyl CH ₂ (trans)
~5.1 - 5.3	d	~9	Vinyl CH ₂ (cis)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~140	C-3
~95	C-4
~130	C-5
~130	Vinyl CH
~108	Vinyl CH ₂

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3150	Medium	C-H stretch (pyrazole ring)
~3000 - 3100	Medium	C-H stretch (vinyl group)
~1640	Medium	C=C stretch (vinyl group)
~1500 - 1550	Strong	C=N, C=C stretch (pyrazole ring)
~960	Strong	C-H bend (vinyl group, out-of-plane)
~600 - 800	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
172/174	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
145/147	Medium	[M - C ₂ H ₃] ⁺ (Loss of vinyl group)
93	Medium	[M - Br] ⁺ (Loss of bromine)
66	High	[C ₄ H ₄ N] ⁺ (Fragment of pyrazole ring)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

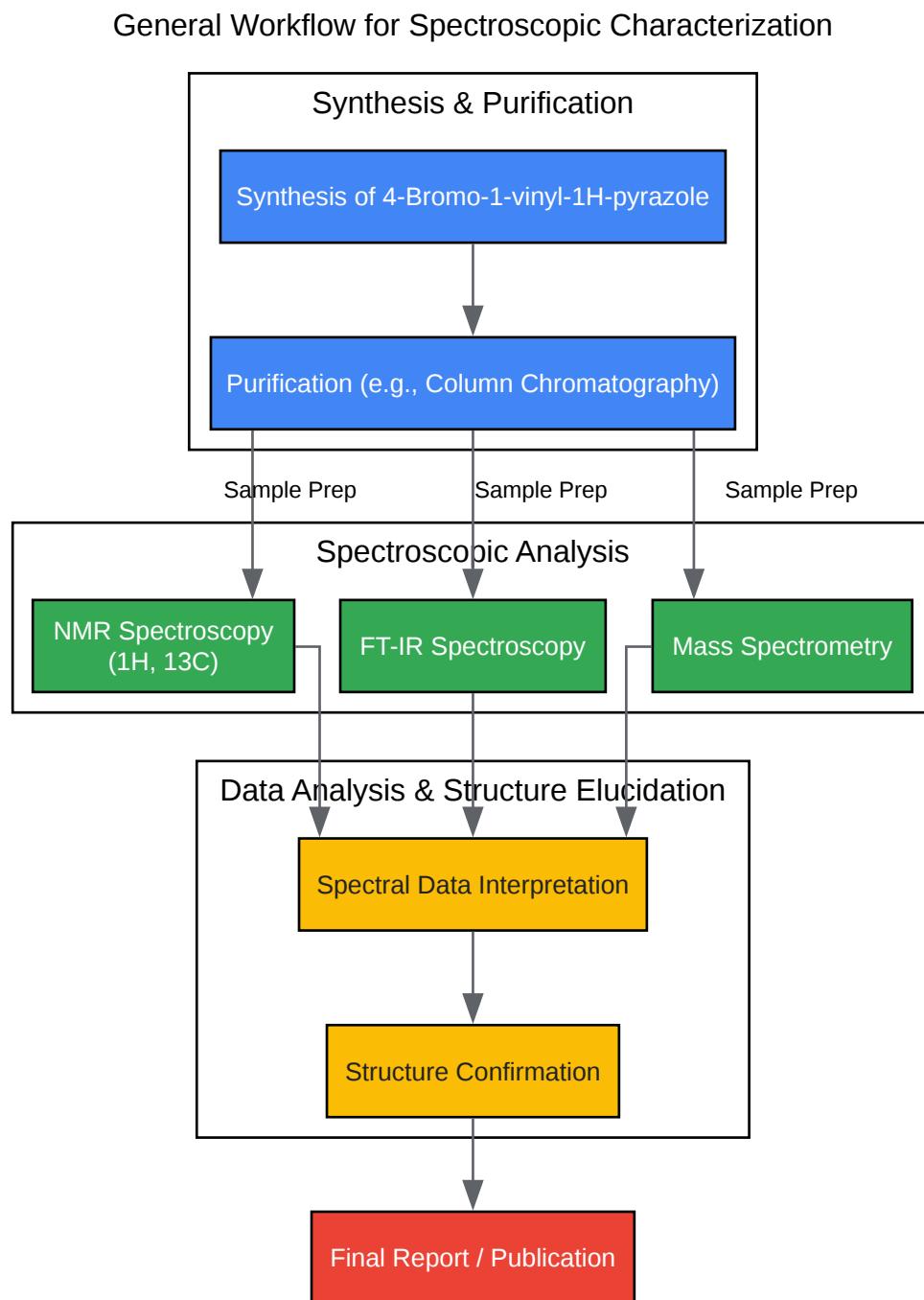
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **4-Bromo-1-vinyl-1H-pyrazole** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ^1H and ^{13}C spectra.
- ^1H NMR Acquisition: The spectrum is acquired at room temperature with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- ^{13}C NMR Acquisition: The spectrum is recorded using a proton-decoupled pulse sequence. Approximately 1024 scans are accumulated with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of **4-Bromo-1-vinyl-1H-pyrazole** (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FT-IR spectrometer is used for data collection.
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.


2.3 Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **4-Bromo-1-vinyl-1H-pyrazole** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to analysis.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is utilized.
- Ionization and Analysis: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **4-Bromo-1-vinyl-1H-pyrazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-1-vinyl-1H-pyrazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282786#spectroscopic-data-for-4-bromo-1-vinyl-1h-pyrazole-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com